2,4,4,4-Tetrafluorobut-1-ene

概要

説明

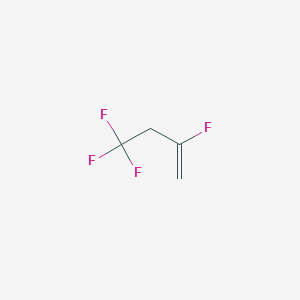

2,4,4,4-Tetrafluorobut-1-ene is a fluorinated olefin with the molecular formula C4H4F4.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4,4-Tetrafluorobut-1-ene typically involves the fluorination of butene derivatives. One common method includes the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene with suitable fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are designed to maximize efficiency and minimize by-products. The use of advanced fluorination techniques and catalysts can enhance the production rate and quality of the compound .

化学反応の分析

Types of Reactions

2,4,4,4-Tetrafluorobut-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.

Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, acids, and halogenated derivatives. These products have significant applications in various industries, including pharmaceuticals and agrochemicals .

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

2,4,4,4-Tetrafluorobut-1-ene serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows chemists to create more complex structures. For instance:

- Nucleophilic Substitution Reactions: The fluorine atoms can be replaced with nucleophiles like amines or alcohols.

- Addition Reactions: The compound can react with hydrogen halides to form halogenated derivatives.

- Elimination Reactions: Under basic conditions, it can yield alkenes or alkynes.

This versatility makes it a crucial intermediate in synthesizing pharmaceuticals and agrochemicals .

Material Science

Fluorinated Polymers

The unique properties of this compound allow for the development of novel fluorinated polymers. These materials exhibit exceptional thermal stability and chemical resistance, making them suitable for applications in:

- Coatings and Sealants: Fluorinated polymers are used in protective coatings that require durability against harsh chemicals.

- Electronics: They are employed in the production of insulators and dielectrics due to their excellent electrical properties.

Medicinal Chemistry

Synthesis of Bioactive Compounds

In medicinal chemistry, this compound is utilized to synthesize bioactive compounds. Research indicates that derivatives of this compound can mimic natural molecules and enhance drug bioavailability. Notable applications include:

- Antiviral Agents: Derivatives have shown effectiveness against various viruses such as HIV and Zika virus .

- Antimicrobial Compounds: Some synthesized compounds exhibit promising antimicrobial activity against bacterial strains .

Environmental Chemistry

Behavioral Studies of Halogenated Compounds

The environmental impact of halogenated compounds is an area of ongoing research. This compound is studied for its degradation pathways and environmental persistence. Understanding these aspects is crucial for assessing the ecological risks associated with its use.

Case Study 1: Antiviral Activity

Recent studies have synthesized novel nucleoside analogs using this compound as a precursor. These compounds were tested against RNA viruses and demonstrated significant antiviral activity .

Case Study 2: Fluorinated Sugars

Research has shown that sugars modified with tetrafluorinated groups can enhance therapeutic efficacy in drug design. These modifications improve the interaction with biological targets while maintaining structural integrity .

作用機序

The mechanism of action of 2,4,4,4-Tetrafluorobut-1-ene involves its interaction with molecular targets through fluorine atoms. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved include the formation of stable complexes with other molecules, which can enhance or inhibit specific reactions .

類似化合物との比較

Similar Compounds

Uniqueness

2,4,4,4-Tetrafluorobut-1-ene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better stability and reactivity, making it a preferred choice in various applications, especially in the development of new materials and industrial processes .

生物活性

2,4,4,4-Tetrafluorobut-1-ene is a fluorinated organic compound with the chemical formula CHF. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique biological activities and potential applications. This article explores the biological activity of this compound through a synthesis of relevant research findings, case studies, and data tables.

This compound can be synthesized through various methods involving fluorinated substrates. One notable synthesis involves the transformation of 4-bromo-3,3,4,4-tetrafluorobut-1-ene using carbon-carbon bond formation reactions. This method has been highlighted for its efficiency in producing biologically active fluorinated compounds .

| Property | Value |

|---|---|

| Molecular Formula | CHF |

| Molecular Weight | 150.07 g/mol |

| Boiling Point | -5.5 °C |

| Density | 1.37 g/cm³ |

Antiviral Activity

Research has indicated that tetrafluorinated compounds exhibit varying degrees of antiviral activity. For instance, derivatives synthesized from tetrafluorobut-1-ene have been evaluated against several DNA and RNA viruses including HIV and HCV. In a study of nucleoside analogs derived from tetrafluoro ribose moieties, none showed significant antiviral activity at concentrations up to 100 μM . However, the structural modifications enabled by the unique properties of tetrafluorinated compounds may lead to future discoveries in antiviral therapeutics.

Case Study 1: Synthesis and Evaluation of Tetrafluoro Nucleosides

In a study focusing on the synthesis of tetrafluoro nucleosides from this compound derivatives, researchers synthesized several analogs and evaluated their activity against viral infections. Despite the rigorous testing against viruses such as HIV and Zika, the compounds did not exhibit significant biological activity or cytotoxicity at tested concentrations .

Case Study 2: Cross-Coupling Reactions

Another investigation explored the utility of this compound in cross-coupling reactions to produce functional molecules with enhanced properties for medicinal applications. The study demonstrated that this compound could serve as a versatile building block for synthesizing complex fluorinated organic molecules .

Q & A

Q. Basic: How is 2,4,4,4-Tetrafluorobut-1-ene synthesized, and what are the critical parameters for ensuring purity?

Answer:

The synthesis typically involves halogenation/dehydrohalogenation cascades starting from hydrofluoroolefins (HFOs). For example, 2,3-dihalo derivatives of hexafluorobutanes can be prepared and subjected to elimination reactions to yield fluorinated alkenes. Key parameters include:

- Temperature control : To prevent isomerization or side reactions during dehydrohalogenation .

- Catalyst selection : Base catalysts (e.g., KOH/EtOH) are often used to promote elimination while minimizing fluorinated byproducts .

- Purification : Fractional distillation under inert atmospheres is critical due to the compound’s low boiling point and reactivity .

Q. Basic: What spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?

Answer:

- ¹⁹F NMR : Essential for identifying fluorine environments. Peaks near δ -70 to -90 ppm correspond to CF₃ groups, while vinyl fluorides appear at δ -120 to -140 ppm .

- ¹H NMR : Proton signals for the CH₂ group adjacent to CF₃ are split due to coupling with fluorine (J ~10–15 Hz) .

- GC-MS : Used to confirm molecular weight (128.07 g/mol) and detect impurities via fragmentation patterns (e.g., m/z 69 for CF₃⁺) .

Q. Advanced: How does the presence of fluorine atoms influence the physicochemical properties of this compound in polymer applications?

Answer:

The fluorine substituents confer:

- Low Global Warming Potential (GWP) : Due to rapid atmospheric degradation of C=C bonds .

- Miscibility with polyols : The compound’s polarity enables homogeneous mixing with polyol matrices, critical for polyurethane foam formation .

- Thermal stability : Fluorine’s electron-withdrawing effects stabilize the molecule against radical degradation during polymerization .

Experimental validation requires monitoring the K-factor (thermal conductivity) and foam density to assess performance .

Q. Advanced: What are the challenges in designing azeotropic mixtures containing this compound, and how are phase diagrams utilized?

Answer:

Challenges include:

- Non-ideal vapor-liquid equilibrium : Fluorinated compounds often deviate from Raoult’s law, requiring activity coefficient models (e.g., NRTL) .

- Isomer interference : Cis/trans isomers of co-components (e.g., hexafluorobutene) can skew azeotrope composition .

Methodology: - Static vapor pressure measurements : To construct T-x-y phase diagrams .

- NIST Refrigerant Database : Cross-validate experimental data with published thermodynamic properties .

Q. Advanced: What reaction mechanisms govern the isomerization of this compound under catalytic conditions?

Answer:

Isomerization proceeds via:

- Acid-catalyzed pathways : Protons stabilize carbocation intermediates, enabling 1,2-shifts of fluorine groups .

- Radical pathways : UV irradiation can induce homolytic cleavage of C-F bonds, leading to rearranged products .

Experimental design : - Use deuterated solvents (e.g., CDCl₃) to track proton transfer in NMR .

- Monitor reaction kinetics via in-situ IR spectroscopy to detect intermediate species .

Q. Advanced: How can researchers optimize experimental parameters for studying this compound’s miscibility in solvent systems?

Answer:

- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to predict compatibility .

- Cloud-point titration : Determine solubility limits by titrating a non-solvent (e.g., water) into the mixture and observing phase separation .

- Molecular dynamics simulations : Model fluorine-solvent interactions to guide solvent selection (e.g., fluorinated ethers) .

Q. Advanced: How should researchers address discrepancies in reported thermodynamic data for this compound?

Answer:

- Triangulation : Cross-reference data from calorimetry, vapor pressure measurements, and computational chemistry (e.g., Gaussian simulations) .

- Uncertainty analysis : Quantify errors in instrumentation (e.g., ±0.1°C in temperature probes) and propagate through calculations .

- Peer validation : Compare results with independent studies (e.g., NIST publications) to identify systematic biases .

特性

IUPAC Name |

2,4,4,4-tetrafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSYJUPLFVFPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475165 | |

| Record name | 2,4,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721946-02-7 | |

| Record name | 2,4,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。